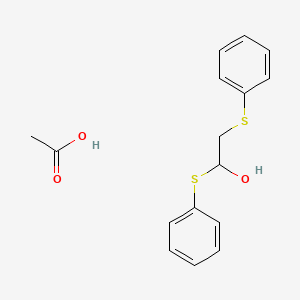
Acetic acid--1,2-bis(phenylsulfanyl)ethan-1-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid–1,2-bis(phenylsulfanyl)ethan-1-ol (1/1) is an organic compound that features both acetic acid and ethan-1-ol functional groups, with phenylsulfanyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–1,2-bis(phenylsulfanyl)ethan-1-ol (1/1) typically involves the reaction of 1,2-bis(phenylsulfanyl)ethan-1-ol with acetic acid under controlled conditions. The reaction may require the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This could include continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
Acetic acid–1,2-bis(phenylsulfanyl)ethan-1-ol (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl groups to thiols.
Substitution: The phenylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Scientific Research Applications
Acetic acid–1,2-bis(phenylsulfanyl)ethan-1-ol (1/1) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid–1,2-bis(phenylsulfanyl)ethan-1-ol (1/1) involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl groups may play a role in modulating the compound’s activity by influencing its binding affinity and specificity. The pathways involved can include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1,2-bis(phenylsulfanyl)ethan-1-ol: Lacks the acetic acid group but shares the phenylsulfanyl and ethan-1-ol structure.
Acetic acid–1,2-bis(phenylsulfanyl)ethane: Similar structure but without the hydroxyl group.
Uniqueness
Acetic acid–1,2-bis(phenylsulfanyl)ethan-1-ol (1/1) is unique due to the presence of both acetic acid and ethan-1-ol functional groups, along with phenylsulfanyl substituents. This combination of functional groups and substituents imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
61174-04-7 |
|---|---|
Molecular Formula |
C16H18O3S2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
acetic acid;1,2-bis(phenylsulfanyl)ethanol |
InChI |
InChI=1S/C14H14OS2.C2H4O2/c15-14(17-13-9-5-2-6-10-13)11-16-12-7-3-1-4-8-12;1-2(3)4/h1-10,14-15H,11H2;1H3,(H,3,4) |
InChI Key |
GPWZZAXKHGGWEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)SCC(O)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















